molecular formula C18H18N2O3S B3002827 N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methylbenzamide CAS No. 868368-87-0

N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methylbenzamide

Cat. No.: B3002827
CAS No.: 868368-87-0
M. Wt: 342.41
InChI Key: YUBZRUKFWDDGGN-HNENSFHCSA-N
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Description

N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methylbenzamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to a class of compounds characterized by a benzothiazole core, a privileged scaffold in pharmaceutical development due to its diverse biological activities . Compounds within this structural class, particularly those featuring a 2-iminobenzothiazoline moiety, have been extensively studied and demonstrate a wide range of potent pharmacological properties. Research on analogous structures has reported activities including antitubercular effects and anti-HIV potential, highlighting the versatility of this pharmacophore . The specific substitution pattern on the benzothiazole ring system can finely tune the compound's electronic properties, lipophilicity, and overall binding affinity to biological targets, making it a valuable template for structure-activity relationship (SAR) studies . The presence of the amide group and the methoxy substituents suggests potential for target engagement through hydrogen bonding and hydrophobic interactions, commonly exploited in the design of enzyme inhibitors or receptor modulators. While the precise mechanism of action for this specific molecule may require further investigation, its structural features align with those of promising lead compounds. This product is intended for research purposes such as biological screening, hit-to-lead optimization campaigns, and investigating novel therapeutic pathways. It is supplied as a high-purity compound to ensure reliable and reproducible experimental results. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-11-5-7-12(8-6-11)17(21)19-18-20(2)15-13(22-3)9-10-14(23-4)16(15)24-18/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUBZRUKFWDDGGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N=C2N(C3=C(C=CC(=C3S2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazole with 4-methylbenzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity, often using automated systems and advanced purification techniques.

Chemical Reactions Analysis

N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methylbenzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methylbenzamide involves its interaction with specific molecular targets. The benzothiazole core can interact with enzymes and receptors, modulating their activity. The methoxy and methyl groups enhance its binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The target’s 4,7-dimethoxy groups on the benzothiazole ring enhance electron density compared to ’s 2-methoxyphenyl group, which may sterically hinder interactions.
  • Functional Groups : Methoxy groups in the target and facilitate hydrogen bonding, whereas ’s ethyl and sulfonate groups prioritize solubility over crystallinity.

Hydrogen Bonding and Crystal Packing

  • Target Compound: Predicted to form dimeric structures via N–H···O hydrogen bonds between the benzamide NH and methoxy oxygen atoms, with graph set notation R₂²(8)* (as defined in Etter’s rules ).
  • ’s Compound : Exhibits C–H···π interactions (3.3 Å) between phenyl groups and thiazole rings, stabilizing a herringbone packing motif .
  • ’s Compound : Lacks dihydro flexibility, leading to tighter π-stacking (3.4 Å interplanar distance) but fewer hydrogen bonds .

Biological Activity

N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methylbenzamide is a synthetic compound belonging to the benzothiazole family. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its unique structure, characterized by methoxy and methyl substitutions on the benzothiazole ring, suggests diverse reactivity and potential therapeutic applications.

The molecular formula of this compound is C16H16N2O3SC_{16}H_{16}N_{2}O_{3}S with a molecular weight of approximately 334.40 g/mol. The compound’s synthesis typically involves the condensation of 4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-amine with benzoyl chloride under basic conditions in organic solvents like dichloromethane or chloroform.

Biological Activities

Research into the biological activity of this compound has revealed several promising effects:

1. Anti-inflammatory Activity

Studies indicate that compounds structurally similar to this compound exhibit significant anti-inflammatory properties. For instance, related compounds have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in cell models . This suggests potential therapeutic applications in treating inflammatory diseases.

The biological effects of this compound may be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory responses and tumor growth.
  • Receptor Modulation: It may act on specific receptors that regulate cell signaling pathways related to inflammation and cancer progression.

Case Studies

While direct case studies on this specific compound are scarce, investigations into structurally related benzothiazoles provide insights into its potential effects:

  • Study on Benzothiazole Derivatives : A study found that certain benzothiazole derivatives significantly inhibited the proliferation of various cancer cell lines while promoting apoptosis through caspase activation .
  • Inflammation Model : In a model of lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells, related compounds reduced nitric oxide production and suppressed iNOS expression . This suggests a similar mechanism may be applicable to N-[...]-benzamide.

Summary of Biological Activities

Activity Effect Mechanism
Anti-inflammatoryDecreased production of inflammatory cytokinesInhibition of iNOS and COX-2
AnticancerInduction of apoptosis in cancer cellsModulation of NF-kB and MAPK pathways

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